4-Chloro-6-(4-propylphenyl)pyrimidine
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Overview
Description
4-Chloro-6-(4-propylphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-propylphenyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyrimidine and 4-propylphenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 4-chloropyrimidine with 4-propylphenylboronic acid.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-propylphenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Suzuki-Miyaura Coupling: This reaction can be used to introduce various substituents at the 6-position by coupling with different boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, thiols, and alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens in the presence of catalysts like aluminum chloride.
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and boronic acids in solvents such as toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Electrophilic Aromatic Substitution: Nitro, sulfonyl, and halogenated derivatives.
Suzuki-Miyaura Coupling: Pyrimidine derivatives with diverse substituents at the 6-position.
Scientific Research Applications
4-Chloro-6-(4-propylphenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-propylphenyl)pyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors and kinases, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methylpyrimidine: Similar structure but with a methyl group instead of a 4-propylphenyl group.
4-Chloro-6-phenylpyrimidine: Similar structure but with a phenyl group instead of a 4-propylphenyl group.
4-Chloro-6-(4-methylphenyl)pyrimidine: Similar structure but with a 4-methylphenyl group instead of a 4-propylphenyl group.
Uniqueness
4-Chloro-6-(4-propylphenyl)pyrimidine is unique due to the presence of the 4-propylphenyl group, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
4-Chloro-6-(4-propylphenyl)pyrimidine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound this compound features a chloro substituent at the 4-position and a propylphenyl group at the 6-position of the pyrimidine ring. This structural configuration is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities:
-
Anticancer Activity :
- Mechanism of Action : Pyrimidine derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, studies have reported that certain pyrimidines exhibit IC50 values in the micromolar range against various cancer cell lines such as MCF-7 and A549 .
- Case Study : In a study evaluating synthesized pyrimidines, compounds with structural similarities to this compound demonstrated significant cytotoxicity against multiple cancer cell lines, with selectivity indices indicating lower toxicity to normal cells compared to cancer cells .
-
Antibacterial Activity :
- In Vitro Studies : Research has shown that pyrimidines possess antibacterial properties against pathogens like E. coli and S. aureus. Compounds similar to this compound have been tested for their minimum inhibitory concentrations (MICs), revealing effective inhibition at low concentrations .
- Data Table :
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 32 |
This compound | S. aureus | 16 |
- Antiviral Activity :
- Mechanism of Action : Some pyrimidine derivatives have been explored for their ability to inhibit viral replication, particularly in the context of RNA viruses. The interaction with viral proteases has been a focus area in recent studies .
- Research Findings : A study indicated that pyrimidines could effectively inhibit the main protease of SARS-CoV-2, showcasing their potential in antiviral drug development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents : The presence of electron-donating or withdrawing groups can significantly affect potency and selectivity. For example, modifications at the phenyl ring or alterations in the chloro group can enhance anticancer or antibacterial activity .
- Comparative Analysis : A comparative study of related compounds revealed that those with additional halogen substitutions exhibited improved activity profiles against specific cancer cell lines .
Properties
Molecular Formula |
C13H13ClN2 |
---|---|
Molecular Weight |
232.71 g/mol |
IUPAC Name |
4-chloro-6-(4-propylphenyl)pyrimidine |
InChI |
InChI=1S/C13H13ClN2/c1-2-3-10-4-6-11(7-5-10)12-8-13(14)16-9-15-12/h4-9H,2-3H2,1H3 |
InChI Key |
NWWRFNLKNGPDJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=NC=N2)Cl |
Origin of Product |
United States |
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